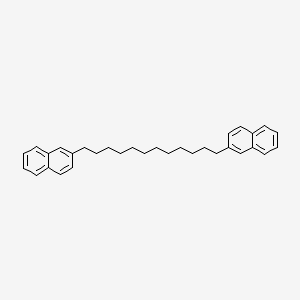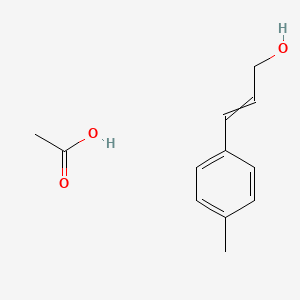
2,2'-(Dodecane-1,12-diyl)dinaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,12-Bis(2-naphthyl)dodecane is an organic compound characterized by the presence of two naphthyl groups attached to a dodecane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(2-naphthyl)dodecane typically involves the reaction of 2-naphthol with a dodecane derivative. One common method is the condensation of 2-naphthol with 1,12-dibromododecane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,12-Bis(2-naphthyl)dodecane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,12-Bis(2-naphthyl)dodecane.
化学反应分析
Types of Reactions
1,12-Bis(2-naphthyl)dodecane can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can convert the naphthyl groups to dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthyl derivatives
科学研究应用
1,12-Bis(2-naphthyl)dodecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimalarial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including conducting polymers.
作用机制
The mechanism of action of 1,12-Bis(2-naphthyl)dodecane and its derivatives involves interactions with specific molecular targets. For example, its antimalarial activity is attributed to its ability to interfere with the phospholipid metabolism of the malaria parasite . The compound may also interact with other biological pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
1,12-Bis(carbazolyl)dodecane: A compound with similar structural features but different functional groups.
1,12-Bis(2-nitrophenoxy)dodecane: Another related compound with nitrophenoxy groups instead of naphthyl groups.
Uniqueness
1,12-Bis(2-naphthyl)dodecane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
CAS 编号 |
102745-34-6 |
|---|---|
分子式 |
C32H38 |
分子量 |
422.6 g/mol |
IUPAC 名称 |
2-(12-naphthalen-2-yldodecyl)naphthalene |
InChI |
InChI=1S/C32H38/c1(3-5-7-9-15-27-21-23-29-17-11-13-19-31(29)25-27)2-4-6-8-10-16-28-22-24-30-18-12-14-20-32(30)26-28/h11-14,17-26H,1-10,15-16H2 |
InChI 键 |
RZWRUOJHBCFXME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCCCCCCCCCC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)





![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)

